2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane
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Overview
Description
2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane is an organic compound with the molecular formula C13H17ClO2. It is a colorless liquid used primarily as an intermediate in organic synthesis. The compound features a benzyloxy group and a chloromethyl group attached to an oxolane ring, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane typically involves the reaction of 2-(chloromethyl)oxolane with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include tetrahydrofuran derivatives.
Scientific Research Applications
2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzyloxy group can undergo oxidation or reduction, depending on the reaction conditions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)oxolane: Similar structure but lacks the benzyloxy group.
Benzyl chloride: Contains a benzyloxy group but lacks the oxolane ring.
Tetrahydrofuran: Similar ring structure but lacks the chloromethyl and benzyloxy groups.
Uniqueness
2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane is unique due to the presence of both a benzyloxy group and a chloromethyl group attached to an oxolane ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H17ClO2 |
---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
2-(chloromethyl)-2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C13H17ClO2/c14-10-13(7-4-8-16-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
SIXZNXRGYOECMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
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